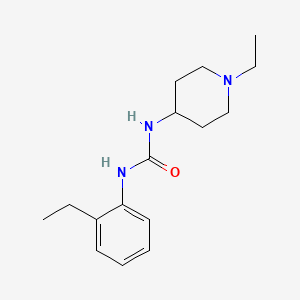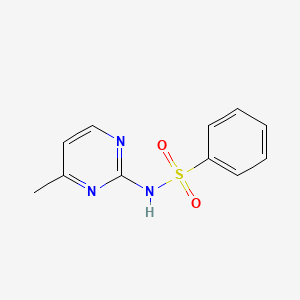![molecular formula C22H22FN3O3S B4620063 8-{[4-(2-氟苯基)哌嗪-1-基]磺酰基}-6-甲基-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-4-酮](/img/structure/B4620063.png)
8-{[4-(2-氟苯基)哌嗪-1-基]磺酰基}-6-甲基-1,2-二氢-4H-吡咯并[3,2,1-ij]喹啉-4-酮
描述
Synthesis Analysis
The synthesis of related quinoline and pyrroloquinoline derivatives has been extensively studied, focusing on achieving high binding affinities for specific receptors or inhibiting certain biological activities. For example, derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified with high binding affinities for the 5-HT(6) receptor, showcasing the potential for targeted therapeutic applications (Park et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those related to the compound , has been a significant focus to understand their interaction with biological targets. The synthesis and crystal structure of novel quinolone-3-carbaldehyde derivatives provide insights into the molecular conformation and intermolecular interactions, which are crucial for their biological activities (Desai et al., 2017).
Chemical Reactions and Properties
Investigations into the photochemistry of quinoline derivatives, such as ciprofloxacin, reveal insights into their chemical reactions under specific conditions, such as irradiation in aqueous solutions. These studies highlight the potential for chemical modifications and the stability of these compounds under various environmental factors (Mella et al., 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are essential for their application in pharmaceutical formulations. The detailed study of these properties helps in optimizing the compounds for better bioavailability and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a crucial role in the therapeutic potential of quinoline derivatives. Research on the synthesis and antibacterial activity of tetracyclic quinolone antibacterials illustrates the importance of chemical modifications to enhance antibacterial potency and reduce side effects (Taguchi et al., 1992).
科学研究应用
抗菌特性
一系列化合物(包括结构与指定化学物质密切相关的化合物)已合成并对其抗菌活性进行了评估。这些研究发现了针对革兰氏阳性菌和革兰氏阴性菌的有效活性。例如,某些衍生物已显示出显着的体外和体内抗菌活性,强调了它们作为治疗细菌感染的治疗剂的潜力。结构修饰,特别是在喹诺酮核的某些位置,对于增强这些化合物的抗菌功效至关重要 (Taguchi 等,1992)。
血清素受体结合
对喹诺酮衍生物应用的进一步研究已发现它们对血清素受体,特别是 5-HT(6) 受体具有很高的结合亲和力。这些发现表明在神经和精神疾病中具有潜在作用,将科学兴趣扩展到其抗菌活性之外。探索这些衍生物作为血清素受体的配体为开发治疗血清素失调相关疾病提供了新的途径 (Park 等,2011)。
抗癌活性
在肿瘤学中探索喹诺酮衍生物已导致识别出对各种癌细胞系具有细胞毒活性的化合物。喹诺酮结构中的修饰已被证明会影响其细胞毒性,为癌症治疗提供了一种有希望的方法。这些化合物的合成及其对人肿瘤细胞系的评估揭示了有效的生长抑制活性,突出了它们作为抗癌剂的潜力 (Hsu 等,2001)。
属性
IUPAC Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-9-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-15-12-21(27)26-7-6-16-13-17(14-18(15)22(16)26)30(28,29)25-10-8-24(9-11-25)20-5-3-2-4-19(20)23/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQRMWBYBDKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4619990.png)
![3-amino-6-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4619998.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)
![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole](/img/structure/B4620021.png)


![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)
![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)